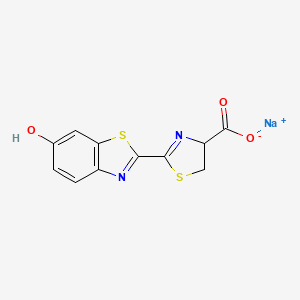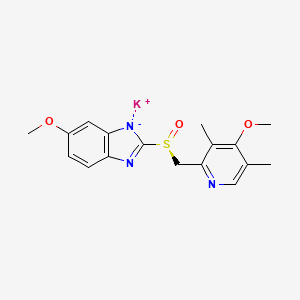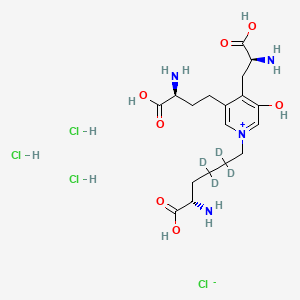![molecular formula C34H36ClN5 B12430287 2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)
2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a highly symmetrical structure with multiple phenyl groups and imidazolidine rings, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazolidine Ring: The initial step involves the condensation of appropriate diamines with aldehydes or ketones to form the imidazolidine ring.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions, using phenyl halides and Lewis acid catalysts.
Methylation: The methyl groups are added via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the imidazolidine derivative with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing crystallization and recrystallization techniques for purification.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Phenyl halides, Lewis acids, under reflux conditions.
Major Products:
Oxidation Products: Formation of imidazolidine N-oxides.
Reduction Products: Formation of reduced imidazolidine derivatives.
Substitution Products: Formation of substituted imidazolidine derivatives with various functional groups.
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structural properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Drug Development: It is explored for its potential use in drug development due to its ability to interact with biological molecules.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Diagnostic Tools: The compound is investigated for use in diagnostic tools due to its unique chemical properties.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Chemical Manufacturing: The compound is employed in the manufacturing of specialty chemicals.
作用機序
The mechanism of action of (4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
類似化合物との比較
(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidine: Shares a similar imidazolidine core but lacks the chloride ion.
(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene: Similar structure but without the amino group.
Uniqueness:
Structural Complexity: The presence of multiple phenyl groups and imidazolidine rings makes it structurally unique.
Chemical Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and uniqueness.
This detailed article provides a comprehensive overview of (4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C34H36ClN5 |
|---|---|
分子量 |
550.1 g/mol |
IUPAC名 |
N-(1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium-2-yl)-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride |
InChI |
InChI=1S/C34H36N5.ClH/c1-36-29(25-17-9-5-10-18-25)30(26-19-11-6-12-20-26)37(2)33(36)35-34-38(3)31(27-21-13-7-14-22-27)32(39(34)4)28-23-15-8-16-24-28;/h5-24,29-32H,1-4H3;1H/q+1;/p-1 |
InChIキー |
CVYATYGJOLWHQJ-UHFFFAOYSA-M |
正規SMILES |
CN1C(C(N(C1=NC2=[N+](C(C(N2C)C3=CC=CC=C3)C4=CC=CC=C4)C)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
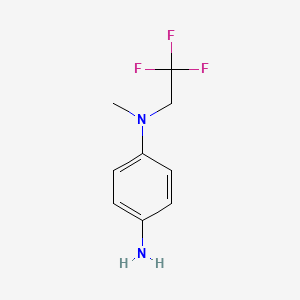
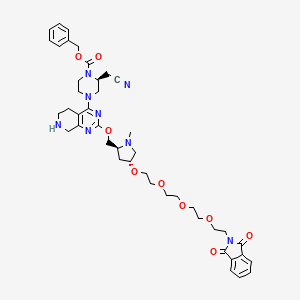
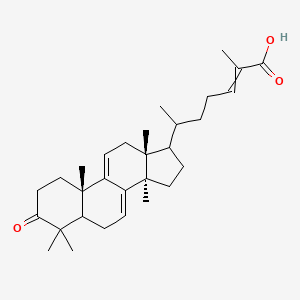

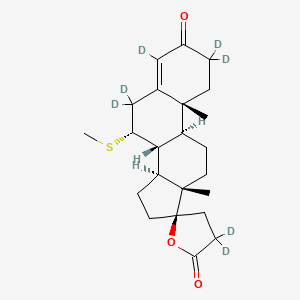

![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
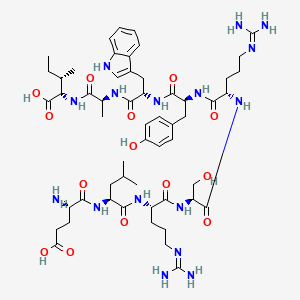
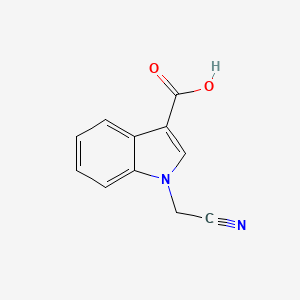
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
